molecular formula C25H25N3O6S B2911525 N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide CAS No. 1042974-60-6

N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide

Cat. No. B2911525
M. Wt: 495.55
InChI Key: IZSJSMYQRQIAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide is a useful research compound. Its molecular formula is C25H25N3O6S and its molecular weight is 495.55. The purity is usually 95%.
BenchChem offers high-quality N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with N-(2-aminoethyl)piperazine to form N-(2-(3-methylbenzoyl)ethyl)piperazine. The next step involves the reaction of the previous compound with furan-2-carboxylic acid to form N-[2-(3-methylbenzoyl)ethyl]-2-(furan-2-carboxamido)ethylpiperazine. The final step involves the reaction of the previous compound with benzenesulfonyl chloride to form the desired compound, N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide.

Starting Materials
3-methylbenzoic acid, thionyl chloride, N-(2-aminoethyl)piperazine, furan-2-carboxylic acid, benzenesulfonyl chloride

Reaction
3-methylbenzoic acid + thionyl chloride → 3-methylbenzoyl chloride, 3-methylbenzoyl chloride + N-(2-aminoethyl)piperazine → N-(2-(3-methylbenzoyl)ethyl)piperazine, N-(2-(3-methylbenzoyl)ethyl)piperazine + furan-2-carboxylic acid → N-[2-(3-methylbenzoyl)ethyl]-2-(furan-2-carboxamido)ethylpiperazine, N-[2-(3-methylbenzoyl)ethyl]-2-(furan-2-carboxamido)ethylpiperazine + benzenesulfonyl chloride → N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide

properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6S/c1-18-7-5-8-19(17-18)22(29)26-23(35(32,33)20-9-3-2-4-10-20)25(31)28-14-12-27(13-15-28)24(30)21-11-6-16-34-21/h2-11,16-17,23H,12-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSJSMYQRQIAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide

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